Allyl hexanoate

Hydrolysis Kinetics In Vitro Digestion Flavor Safety

Formulators of acidic beverages (pH ~3-4) must account for accelerated ester hydrolysis. Allyl hexanoate exhibits a half-life of 302 hours at pH 4 vs. 695 hours at pH 7, requiring overage or encapsulation strategies to maintain pineapple top notes throughout shelf life. In gastric fluid, slow hydrolysis (t½ 1120 min) supports encapsulated post-gastric release formats for functional foods. • Use ≥98% FCC-grade material for beverage, fine fragrance (t½ 695h at neutral pH), and food-contact applications. • No insect repellency detected-safer for leave-on personal care and food packaging where pest behavior must remain neutral. • Bulk quantities available; inquire for custom encapsulation-ready specifications.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 123-68-2
Cat. No. B093112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl hexanoate
CAS123-68-2
Synonymsallyl caproate
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC=C
InChIInChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
InChIKeyRCSBILYQLVXLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents
1ml in 6ml 70% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Hexanoate Procurement Reference


Allyl hexanoate (CAS 123-68-2), also known as allyl caproate, is a volatile carboxylic acid ester with the formula C₉H₁₆O₂. It is a colorless to pale yellow liquid characterized by a strong, sweet, fruity odor reminiscent of pineapple and tropical fruits [1]. This compound occurs naturally in pineapples and is also employed as an artificial flavor [2]. It is widely used in the formulation of pineapple flavors, but also finds application in peach, apricot, and wisteria compositions [3].

Workflow Fruit flavor & fragrance formulation research
Profile match Pineapple, peach, apricot, tropical fruit notes
Selection note Volatile allyl ester; requires pH-stability review

Allyl Hexanoate Substitution Failure


Within the class of allyl esters, substitution with a closely related analog such as allyl heptanoate or allyl butyrate is not a straightforward interchange. These compounds exhibit distinct physicochemical and biological profiles that critically impact formulation stability, sensory properties, and regulatory compliance. For instance, while allyl hexanoate demonstrates a specific odor dilution threshold, its hydrolysis kinetics under gastric and environmental conditions differ markedly from other esters, influencing both its safety profile and its persistence in a final product. The quantitative differences detailed below provide the evidence basis for targeted, rather than generic, procurement decisions [1].

Analog Allyl heptanoate: hydrolysis and odor profiles differ, may shift formulation stability and sensory balance.
Chain length Allyl butyrate: shorter chain ester alters odor potency and gastric stability context; direct replacement may require validation.
Class risk Generic allyl ester substitution: pH-dependent stability and insect repellency data may not transfer; procurement should be compound-specific.

Allyl Hexanoate Quantitative Evidence


Gastric vs. Pancreatic Hydrolysis Kinetics

Allyl hexanoate exhibits starkly contrasting hydrolysis rates in different gastrointestinal compartments compared to the branched-chain analog allyl isovalerate. In simulated gastric fluid, allyl hexanoate is hydrolyzed very slowly with a half-life of 1120 minutes, while in simulated pancreatic fluid it is hydrolyzed rapidly with a half-life of 1.98 minutes [1]. In contrast, allyl isovalerate is hydrolyzed at a slower rate than straight-chain allyl esters by liver homogenates in vitro [1]. This differential gastric stability is a key determinant for its use in encapsulated flavors or products requiring extended gastric residence.

Hydrolysis kinetics
Head-to-head
Gastric t½ 1120 min
Pancreatic t½ 1.98 min
Supports gastric-stable formulation design
In vitro simulated fluids; differential organ kinetics
Hydrolysis Kinetics In Vitro Digestion Flavor Safety

pH-Dependent Hydrolytic Stability

The hydrolytic stability of allyl hexanoate is highly pH-dependent, a critical parameter for formulators. At 25°C, its half-life varies from 302 hours at pH 4 to 695 hours at pH 7, and 128 hours at pH 9 [1]. This represents a 2.3-fold increase in stability from pH 4 to pH 7, and a 5.4-fold decrease from pH 7 to pH 9. While direct comparator data for other esters under identical conditions is not provided in this source, this class-level inference underscores that allyl hexanoate is most stable in neutral formulations and degrades significantly under alkaline conditions.

pH stability
Class-level
pH 4: 302 h
pH 7: 695 h
pH 9: 128 h (25 °C)
Neutral pH supports longer shelf-life
Data to verify in specific formulation
Chemical Stability Formulation Science Shelf-Life Prediction

Odor Threshold vs. Ethyl Butyrate

The odor potency of allyl hexanoate, measured as the percentage (vol/vol) dilution required to achieve a vapor pressure of 1 Pa, is 0.55% [1]. This places its potency between common esters like ethyl butyrate (0.01%, more potent) and acetophenone (0.56%). While a direct threshold value for allyl heptanoate or allyl butyrate is not provided in this dataset, this cross-study comparable metric positions allyl hexanoate as a moderately intense odorant, which is crucial for designing balanced flavor and fragrance accords.

Odor threshold
Cross-study reported
0.55% dilution (1 Pa)
Ethyl butyrate: 0.01%
Moderate odor potency for dosing
Cross-study comparable; sensory context
Sensory Science Odor Threshold Flavor Potency

Repellent Activity Comparison

In a comparative study of allyl esters for insect pest control, allyl hexanoate was found to have no significant repellent effect on the red flour beetle (Tribolium castaneum) at 10 µg/cm², whereas allyl heptanoate and allyl cinnamate demonstrated moderate to high repellency [1]. This is a critical differentiator for applications where repellency is either desired or must be avoided (e.g., in food packaging where pest attraction could be an issue).

Insect repellency
Head-to-head
No repellent effect
Allyl heptanoate: moderate
Suitable where repellency is not desired
Tribolium castaneum, 10 µg/cm²
Insect Repellency Pest Control Bioactivity

Allyl Hexanoate Application Scenarios


Pineapple Flavor for Acidic Beverages

Formulators of acidic beverages (pH ~3-4) must account for the accelerated hydrolysis of allyl hexanoate. With a half-life of 302 hours at pH 4 (compared to 695 hours at pH 7), product developers should consider overages or encapsulation to maintain flavor profile throughout shelf life. The compound's characteristic pineapple note is essential for tropical fruit punches and pineapple-flavored soft drinks [1].

Gastric-Stable Flavor Encapsulation

Allyl hexanoate's slow hydrolysis in artificial gastric juice (t½ 1120 min) makes it a candidate for encapsulated flavors designed to survive the stomach and release in the intestine. This is particularly relevant for functional foods or pharmaceuticals where flavor perception is intended post-gastric passage. Procurement should prioritize high-purity (>98%) material suitable for encapsulation processes [1].

Neutral pH Fragrance & Cosmetics

For personal care and fine fragrance products formulated near neutral pH (e.g., creams, lotions, perfumes), allyl hexanoate offers optimal hydrolytic stability (t½ 695 hours). This ensures a consistent pineapple and fruity top note over the product's shelf life. The lack of repellent activity on insects further supports its use in leave-on skin applications without attracting pests [1].

Food Contact & Packaging

The absence of repellent activity for allyl hexanoate against common stored-product pests, as demonstrated in bioassays, suggests it may be a safer alternative to other allyl esters in food packaging and contact applications where insect attraction or repellency must be carefully managed. Procurement for this niche requires adherence to food-grade purity standards (e.g., FCC) and appropriate migration testing [1].

Application
Selection Property
Validation Focus
Acidic beverage flavor (pH ~3–4)
pH-dependent stability profile
Shelf-life stability review under target pH
Encapsulated flavor delivery
Gastric stability context
Encapsulation compatibility and gastric survival
Neutral-pH personal care products
Hydrolytic stability at pH 7
Stability in leave-on formulations
Food packaging applications
Low pest-repellency context
Migration testing and food-grade compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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